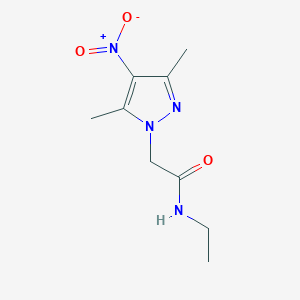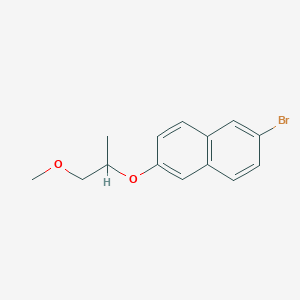![molecular formula C24H24N2O B14914353 Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide is a compound that features a central oxygen atom bonded to two phenyl rings, each substituted with a 2,5-dimethyl-1-pyrrolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide typically involves the reaction of 4-bromo-2,5-dimethylpyrrole with a phenol derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce costs are common strategies in industrial settings. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide can undergo various chemical reactions, including:
Oxidation: The pyrrolyl groups can be oxidized to form pyrrole oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolyl groups.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolyl groups can yield pyrrole oxides, while substitution reactions on the phenyl rings can introduce various functional groups, enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolyl groups can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyrazolyl)methanes: These compounds also feature a central atom bonded to two heterocyclic rings and are used in similar applications.
Pyrrole Derivatives: Compounds containing pyrrole rings are widely studied for their biological and electronic properties.
Uniqueness
Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide is unique due to the presence of both pyrrolyl and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C24H24N2O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H24N2O/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)27-24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |
InChI-Schlüssel |
PNMHVDGRJONPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=CC=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



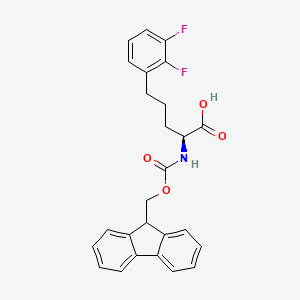

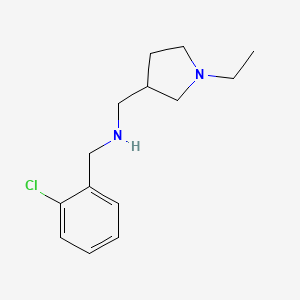

![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)
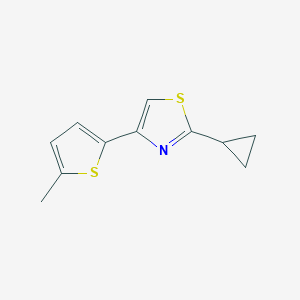

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)



